Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
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Description
“Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate” is a chemical compound that belongs to the group of azole heterocycles . It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . It’s also known as a derivative of Aztreonam, which is a monobactam antibiotic used primarily to treat gram-negative bacterial infections .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “this compound”, involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system. This reaction is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The molecular structure of “this compound” is complex. It is a part of the larger family of azole heterocycles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .Chemical Reactions Analysis
“this compound” is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .Future Directions
The future directions of “Tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate” and similar compounds could involve further exploration of their potential applications in various fields, such as pharmaceuticals, agrochemicals, and industrial applications. Their diverse biological activities make them promising candidates for drug design and discovery .
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-4-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-8(13)5-4-7-6-15-9(11)12-7/h6H,4-5H2,1-3H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYPLRTZSABSMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CSC(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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